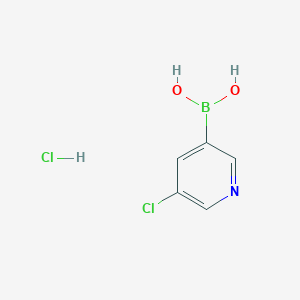
(5-Chloropyridin-3-yl)boronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-3-yl)boronic acid hydrochloride is a chemical compound with the molecular formula C5H6BCl2NO2 and a molecular weight of 193.82 g/mol . It is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyridine with a boronic acid reagent under suitable conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (5-Chloropyridin-3-yl)boronic acid hydrochloride often involves large-scale halogenation and boronation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic acid derivatives.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, DMF, or toluene.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
(5-Chloropyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Another chloropyridine derivative used in organic synthesis.
3-Chloropyridine: Similar to (5-Chloropyridin-3-yl)boronic acid hydrochloride but with the chlorine atom at the 3-position.
4-Chloropyridine: A chloropyridine isomer with the chlorine atom at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its boronic acid group makes it particularly valuable in Suzuki-Miyaura coupling reactions, providing a versatile tool for the synthesis of biaryl compounds and other complex molecules .
Propiedades
Fórmula molecular |
C5H6BCl2NO2 |
|---|---|
Peso molecular |
193.82 g/mol |
Nombre IUPAC |
(5-chloropyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H5BClNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H;1H |
Clave InChI |
GUKLMRQPQQRSQY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)Cl)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


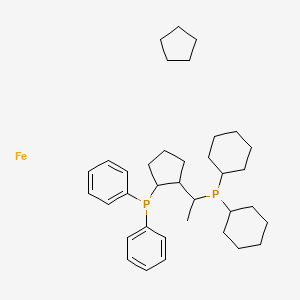
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
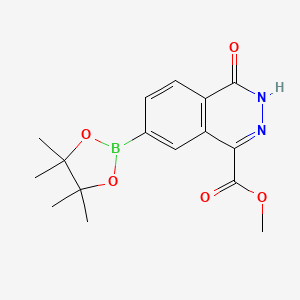

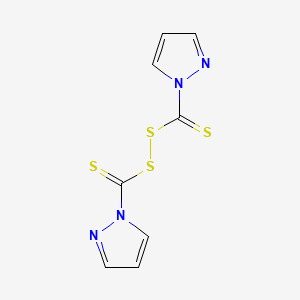
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
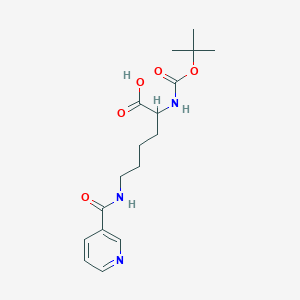
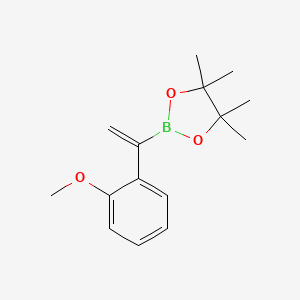
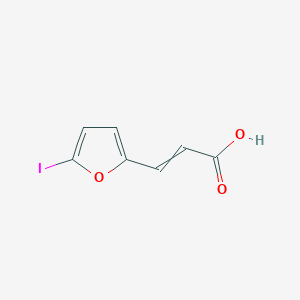
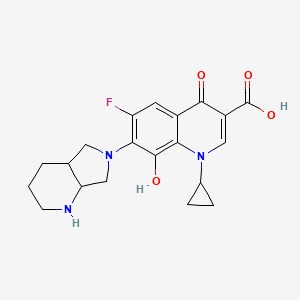
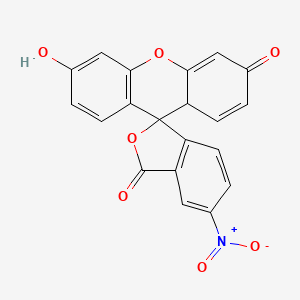


![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)
